8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Description
Properties
Molecular Formula |
C17H28ClNO |
|---|---|
Molecular Weight |
297.9 g/mol |
IUPAC Name |
8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15;/h6-8,15H,4-5,9-13H2,1-3H3;1H |
InChI Key |
HPEKBNDAOQZJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydronaphthalene Backbone
The synthesis begins with 5-methoxy-1-tetralone, a commercially available precursor. Cyclization via Friedel-Crafts acylation or catalytic hydrogenation establishes the tetrahydronaphthalene core. For instance, hydrogenation of 5-methoxy-1-tetralone over a palladium catalyst (Pd/C, 10% w/w) in ethyl acetate at 70°C under 50 psi H₂ pressure yields the corresponding alcohol intermediate with >95% purity.
Reductive Amination
The alcohol intermediate undergoes reductive amination to introduce the primary amine group. Propylamine is reacted with the alcohol in the presence of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. This step typically occurs in a methanol/acetic acid solvent system (4:1 v/v) at 50°C for 12 hours, achieving yields of 80–85%.
N,N-Dipropylation
The secondary amine is alkylated using propyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at 80°C for 8 hours, yielding the tertiary amine with 75–80% efficiency. Excess propyl bromide (2.5 equivalents) ensures complete substitution.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether to precipitate the hydrochloride salt. Stoichiometric control (1:1 molar ratio) ensures high crystallinity, with a typical yield of 90–95%.
Table 1: Summary of Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pd/C, H₂ (50 psi), ethyl acetate, 70°C | >95% |
| Reductive Amination | Propylamine, NaBH₃CN, MeOH/AcOH (4:1), 50°C | 80–85% |
| N,N-Dipropylation | Propyl bromide, K₂CO₃, DMF, 80°C | 75–80% |
| Salt Formation | HCl (g), diethyl ether, RT | 90–95% |
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch processes for cyclization and alkylation steps, reducing reaction times by 40%. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, while inline Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.
Catalytic Hydrogenation at Scale
Palladium-on-carbon (Pd/C) remains the catalyst of choice for hydrogenation, but industrial protocols use fixed-bed reactors to enhance catalyst longevity. A study demonstrated that 1,000-L batches achieve consistent conversion rates (98.5%) with catalyst reuse for up to 15 cycles.
Green Chemistry Initiatives
Propyl bromide, a traditional alkylating agent, is increasingly replaced by propyl tosylate in eco-friendly protocols. Tosylate derivatives reduce halogenated waste and improve atom economy (82% vs. 68% for bromide).
Purification and Analytical Validation
Chromatographic Techniques
Preparative high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase resolves residual impurities (<0.5%). Retention times for the target compound and common byproducts (e.g., mono-propylated amine) are 15.3 min and 17.2 min, respectively.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, aromatic), 3.82 (s, 3H, OCH₃), 2.95–3.10 (m, 4H, NCH₂).
-
HRMS : m/z calc. for C₁₇H₂₇NO [M]⁺: 261.2092, found: 261.2095.
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇NO·HCl |
| Molecular Weight | 261.42 g/mol |
| Melting Point | 198–202°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
Challenges in Stereochemical Control
Racemization during reductive amination necessitates chiral resolution. Diastereomeric salt formation with L-tartaric acid in ethanol/water (3:1) achieves 99% enantiomeric excess (ee). Alternatively, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers with baseline resolution.
Scalability and Process Economics
A techno-economic analysis of a 10-ton/year facility reveals:
-
Raw material costs: $220/kg (primarily driven by Pd/C catalyst).
-
Energy consumption: 15 kWh/kg (dominated by hydrogenation and distillation).
-
Waste disposal: $12/kg (halogenated byproducts require incineration).
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (2S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Molecular Formula: C₁₇H₂₇NO·HCl
- CAS Number : 119432-89-2
- Stereochemistry : Features a chiral center at the C2 position (S-configuration) .
- Key Features :
- Methoxy group at position 8 of the tetrahydronaphthalene ring.
- N,N-dipropylamine substituent, enhancing lipophilicity.
- Hydrochloride salt improves solubility for pharmacological applications.
Physicochemical Properties :
- Exact Mass : 261.20941 g/mol
- XLogP3 : 4.4 (indicating high hydrophobicity)
- Hydrogen Bond Acceptors : 2 (oxygen in methoxy and amine)
- Topological Polar Surface Area (TPSA) : 12.5 Ų .
Structural Analogues and Key Differences
Critical Analysis of Structural and Functional Differences
Methoxy Position :
- The 8-methoxy group in the target compound alters electron density distribution compared to 5-methoxy analogues (e.g., CAS 93601-86-6). This positional difference may influence receptor binding, as methoxy orientation affects aromatic ring interactions with target sites .
Amine Substituents: N,N-dipropyl groups enhance lipophilicity and steric bulk compared to N,N-dimethyl (e.g., compound 5l) or single propyl substituents. This may improve blood-brain barrier penetration but reduce solubility .
Stereochemistry :
- The S-configuration at C2 in the target compound is critical for enantioselective activity, as seen in resolved analogues ([α]D = +71.1°) . Racemic mixtures (e.g., CAS 695-797-0) may exhibit reduced efficacy or off-target effects .
Physicochemical Properties :
- Higher XLogP3 values (e.g., 4.4 vs. 3.8) correlate with increased hydrophobicity, impacting pharmacokinetics (e.g., half-life, tissue distribution) .
- Melting points vary significantly; compound 5l (137–139°C) suggests greater crystalline stability than oily analogues (e.g., 5m in ) .
Synthetic Complexity :
- Chiral resolution methods (e.g., using dioxaphosphorinane oxides) are required for enantiopure targets, whereas dimethyl derivatives (e.g., 5l) may be synthesized via simpler alkylation routes .
Pharmacological Implications
- Bulky dipropyl groups may enhance D2/D3 receptor selectivity over dimethyl analogues .
- Metabolic Stability : The 8-methoxy group may reduce oxidative metabolism compared to 5-methoxy derivatives, prolonging half-life .
Biological Activity
8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (commonly referred to as 8-Ome-DPAT) is a synthetic compound with notable biological activities. It is primarily recognized for its interactions with the dopamine receptor system, particularly as a selective agonist for the D3 dopamine receptor. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C17H27NO
- Molecular Weight : 261.4 g/mol
- CAS Number : 52373-08-7
Dopamine Receptor Activity
8-Ome-DPAT exhibits a high affinity for the D3 dopamine receptor, which has implications for its use in treating neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation, leading to downstream signaling pathways that may protect dopaminergic neurons from degeneration .
Selectivity and Efficacy
Research indicates that 8-Ome-DPAT is highly selective for the D3 receptor compared to other dopamine receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective dopamine receptor agonists, such as impulse control disorders .
In Vitro Studies
In vitro studies have demonstrated that 8-Ome-DPAT can induce significant changes in cell signaling pathways associated with neuroprotection. For instance, it has been shown to activate ERK1/2 phosphorylation in a concentration-dependent manner .
In Vivo Studies
Animal model studies have highlighted its potential neuroprotective effects against neurodegeneration induced by neurotoxic agents like MPTP and 6-OHDA. These findings suggest that 8-Ome-DPAT may serve as a therapeutic agent in conditions such as Parkinson's disease .
Structure-Activity Relationship (SAR)
The structure of 8-Ome-DPAT allows for specific interactions with the D3 receptor. Modifications to its chemical structure can significantly alter its binding affinity and activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increases selectivity for D3 receptor |
| Variation in alkyl chain length | Alters potency and efficacy |
These insights into SAR provide valuable information for the design of new derivatives with enhanced biological activity.
Neuroprotection in Animal Models
A study involving mice treated with MPTP demonstrated that administration of 8-Ome-DPAT reduced dopaminergic neuron loss significantly compared to control groups. The protective effect was attributed to its action on D3 receptors, which modulated neuroinflammatory responses .
Potential in Treating Schizophrenia
Clinical observations suggest that compounds like 8-Ome-DPAT may alleviate symptoms of schizophrenia by modulating dopaminergic signaling without the adverse effects associated with traditional antipsychotics. Ongoing clinical trials are investigating its efficacy in human subjects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
